molecular formula C20H15Cl2N5OS B2811734 N-(2-chlorobenzyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893923-46-1

N-(2-chlorobenzyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2811734
CAS No.: 893923-46-1
M. Wt: 444.33
InChI Key: AZTYZBLIZWHIMB-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorobenzyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction.

    Thioether formation: The thioether linkage can be formed by reacting the pyrazolopyrimidine intermediate with a suitable thiol reagent.

    Attachment of the chlorobenzyl group: This final step can be accomplished through a nucleophilic substitution reaction with a chlorobenzyl halide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chlorobenzyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-chlorobenzyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: A class of compounds with similar core structures.

    Thioacetamides: Compounds with similar thioether linkages.

Uniqueness

“N-(2-chlorobenzyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(2-chlorobenzyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (CAS Number: 893923-46-1) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse biological activities. The molecular weight of this compound is 444.3 g/mol, and it contains several functional groups that may contribute to its biological properties.

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit various biological activities, including:

  • Antiviral Activity : Studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit viral replication through interference with reverse transcriptase and other viral enzymes .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For example, derivatives of this scaffold have been reported to exhibit selective cytotoxicity against various cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50/EC50 Values Cell Lines Tested Reference
Antiviral0.20 μMMT-4 cells
Anticancer130.24 μMVarious cancer cell lines
CytotoxicityLow (relative to controls)Multiple cell lines

Case Studies and Research Findings

  • Antiviral Efficacy :
    A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine significantly inhibited the replication of HIV in vitro. The compound exhibited an EC50 value lower than that of standard antiviral agents, indicating superior efficacy against viral infections .
  • Anticancer Activity :
    In a series of experiments involving various cancer cell lines (e.g., breast and lung cancer), this compound was found to induce apoptosis through the activation of caspase pathways. The results suggest a mechanism involving both intrinsic and extrinsic apoptotic pathways, highlighting its potential as an anticancer agent .
  • Selectivity and Toxicity :
    The compound has shown low cytotoxicity in normal cell lines compared to its potent effects on cancer cells. This selectivity is crucial for developing therapeutics with minimal side effects .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5OS/c21-14-5-3-6-15(8-14)27-19-16(10-26-27)20(25-12-24-19)29-11-18(28)23-9-13-4-1-2-7-17(13)22/h1-8,10,12H,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTYZBLIZWHIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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